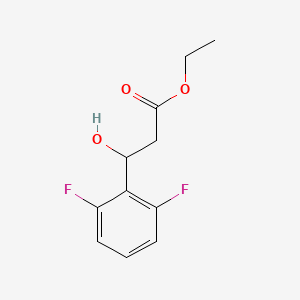

Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate

Description

Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate is a chiral β-hydroxy ester featuring a 2,6-difluorophenyl substituent. This compound serves as a critical intermediate in asymmetric synthesis and pharmaceutical research, particularly in the development of kinase inhibitors and histone deacetylase (HDAC) inhibitors . Its stereochemical configuration (S or R) is often resolved using chiral auxiliaries like Mosher’s esters, enabling precise control over downstream biological activity . The 2,6-difluorophenyl group enhances metabolic stability and modulates electronic properties, making it a preferred scaffold in drug discovery .

Properties

Molecular Formula |

C11H12F2O3 |

|---|---|

Molecular Weight |

230.21 g/mol |

IUPAC Name |

ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C11H12F2O3/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5,9,14H,2,6H2,1H3 |

InChI Key |

IBSNIPRKIULOOC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=CC=C1F)F)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Enantioselective Reformatsky Reaction

One of the most effective methods to prepare ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate is via a catalytic enantioselective Reformatsky reaction. This reaction involves the coupling of aldehydes or ketones with ethyl bromoacetate derivatives in the presence of a zinc catalyst to form β-hydroxy esters with high enantioselectivity.

Catalyst and Conditions: Dimethylzinc (Me2Zn) has been demonstrated as a highly effective catalyst in this reaction, promoting the formation of the desired product with excellent yields (88–98%) and enantiomeric excesses (70–84%) when electron-withdrawing groups like fluorine are present on the phenyl ring, especially at ortho positions such as 2,6-substitution.

Substrate Scope: The presence of electron-withdrawing fluorine atoms at the 2,6-positions on the phenyl ring enhances the enantioselectivity of the reaction. This is attributed to the electronic effects that stabilize the transition state and favor the formation of one enantiomer over the other.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 2,6-Difluorobenzaldehyde + Ethyl bromoacetate | Me2Zn catalyst, solvent (e.g., THF), room temperature | Formation of this compound with high yield and enantioselectivity |

- Research Findings: The study reports that substrates with electron-rich groups at 2,6-positions contribute to higher enantioselectivities, which includes the 2,6-difluoro substitution pattern.

Aldol Addition Using Acyldiazomethane Derivatives

Another approach involves the aldol addition of acyldiazomethane derivatives to aromatic aldehydes, which can be catalyzed by magnesium iodide etherate (MgI2·(Et2O)n) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

Reaction Details: The reaction proceeds smoothly when 1.0 equivalent of MgI2·(Et2O)n and 2.0 equivalents of DIPEA are used, yielding the hydroxypropanoate derivatives efficiently.

Mechanism: The MgI2·(Et2O)n acts as a Lewis acid to activate the aldehyde, facilitating nucleophilic attack by the acyldiazomethane. DIPEA serves as a base to deprotonate intermediates and drive the reaction forward.

Yield Optimization: Increasing the amount of MgI2·(Et2O)n improves yields up to an optimal point, beyond which no significant improvement is observed. Similarly, 2.0 equivalents of DIPEA are sufficient for good conversion.

| Entry | MgI2·(Et2O)n (equiv) | DIPEA (equiv) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 0.5 | 2.0 | 65 | Moderate yield |

| 2 | 1.0 | 2.0 | 85 | Optimal conditions |

| 3 | 1.5 | 2.0 | 86 | No significant change |

| 4 | 1.0 | 3.0 | 84 | Slightly lower yield |

- Spectroscopic Characterization: Products such as ethyl 2-diazo-3-(3,4-difluorophenyl)-3-hydroxypropanoate exhibit characteristic IR bands at 3439 cm⁻¹ (OH), 2101 cm⁻¹ (diazo), and 1671 cm⁻¹ (carbonyl), confirming successful synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Enantioselectivity (ee %) | Notes |

|---|---|---|---|---|

| Catalytic Enantioselective Reformatsky | 2,6-Difluorobenzaldehyde, Ethyl bromoacetate, Me2Zn | 88–98 | 70–84 | High enantioselectivity with 2,6-difluoro group |

| Aldol Addition with Acyldiazomethane | Acyldiazomethane, MgI2·(Et2O)n, DIPEA | ~85 | Not specified | Efficient Lewis acid/base catalysis |

| Tandem Knoevenagel Condensation/Reduction | Substituted benzaldehyde, Meldrum's acid, Stannous chloride, Ethanol | Moderate | Not applicable | One-pot, simultaneous reduction and esterification |

Chemical Reactions Analysis

Hydrolysis

The ester group undergoes hydrolysis in acidic or basic conditions to yield 3-(2,6-difluorophenyl)-3-hydroxypropanoic acid and ethanol.

-

Reagents : H₂O with catalytic H₂SO₄ (acidic) or NaOH (basic).

-

Conditions : Refluxing at elevated temperatures.

-

Significance : Converts the ester to a free acid, a common precursor for further functionalization.

Oxidation

The hydroxy group can be oxidized to a carbonyl, forming 3-(2,6-difluorophenyl)-3-oxopropanoic acid ethyl ester .

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Conditions : Aqueous acidic or basic media.

-

Outcome : Generates a ketone derivative, altering the compound’s electronic properties.

Reduction

The ester group is reduced to an alcohol, producing 3-(2,6-difluorophenyl)-3-hydroxypropanol .

-

Reagents : LiAlH₄ or NaBH₄.

-

Conditions : Ethereal solutions at low temperatures.

-

Application : Useful for synthesizing alcohol-containing derivatives.

Nucleophilic Substitution

The aromatic ring undergoes substitution reactions due to the electron-withdrawing difluoro groups.

-

Reagents : Nucleophiles (e.g., OH⁻, amines) under basic conditions.

-

Products : Substituted phenyl derivatives (e.g., methoxy or amino groups).

-

Mechanism : Activated aromatic rings facilitate electrophilic substitution.

Reaction Conditions and Optimization

Key parameters influencing reaction efficiency include:

| Reaction | Catalyst | Temperature | Solvent | Yield |

|---|---|---|---|---|

| Hydrolysis | H₂SO₄/NaOH | Reflux (100–150°C) | Water/ethanol | High |

| Oxidation | KMnO₄/CrO₃ | Room temperature | Aqueous | Moderate |

| Reduction | LiAlH₄ | 0–5°C | THF/diethyl ether | High |

Data compiled from analogous reactions in related compounds .

Analytical Characterization

Structural validation and purity assessment are achieved via:

NMR Spectroscopy

-

¹H NMR : Identifies ethyl ester (δ 4.17–4.23 ppm, quartet), hydroxy (δ 3.5–5.2 ppm, broad singlet), and aromatic protons .

-

¹³C NMR : Confirms carbonyl (δ 172 ppm), oxygenated carbons (δ 60–70 ppm), and aromatic carbons .

High-Resolution Mass Spectrometry (HRMS)

Mechanistic Insights

The difluorophenyl group enhances:

-

Lipophilicity : Facilitates membrane permeability for biological applications.

-

Electron Withdrawal : Activates the aromatic ring for nucleophilic substitution.

-

Metabolic Stability : Fluorine’s electronegativity reduces hydrolytic cleavage.

Comparison with Analogues

| Compound | Key Difference | Reactivity |

|---|---|---|

| Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate | Chlorine instead of fluorine | Reduced lipophilicity |

| Ethyl 3-(2,6-dibromophenyl)-3-hydroxypropanoate | Bromine substituents | Less stability |

Fluorine’s small size and strong electronegativity optimize reactivity compared to chloro/bromo analogues.

Enzyme Inhibition

In vitro studies show that difluorophenyl derivatives modulate enzyme activity by binding to active sites, leveraging their enhanced lipophilicity.

Antimicrobial Activity

Preliminary data indicate moderate antimicrobial effects against bacterial strains, attributed to the difluorophenyl group’s bioactivity .

This compound’s reactivity profile makes it a versatile tool in organic and medicinal chemistry, with further research needed to fully explore its synthetic and biological potential.

Scientific Research Applications

Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a pharmacophore in drug design.

Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a modulation of biochemical pathways. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Physicochemical Properties

- Chirality: this compound exhibits optical activity due to its stereogenic center, with specific rotations used to confirm absolute configuration (e.g., via Mosher’s ester derivatization) . In contrast, oxo analogs (e.g., Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate) lack chirality, simplifying their synthesis but limiting utility in asymmetric catalysis.

- Solubility : The hydroxy group in the target compound enhances polarity compared to oxo derivatives, improving aqueous solubility but reducing lipid membrane permeability .

- Stability: Oxo esters (β-keto esters) are prone to keto-enol tautomerism, which can complicate storage and reactivity, whereas hydroxypropanoates are more stable under acidic conditions .

Biological Activity

Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate is an organic compound with potential therapeutic applications due to its unique molecular structure and biological activity. This compound features a hydroxy group and a difluorophenyl substituent, which enhance its interaction with various biological targets. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The difluorophenyl group enhances the compound's binding affinity and selectivity, allowing it to modulate various biochemical pathways.

- Enzyme Interaction : The compound has been investigated for its potential to inhibit or activate enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like inflammation and cancer.

- Receptor Binding : this compound may act on estrogen receptors (ERs), influencing gene expression through both classical and non-classical pathways. This interaction can potentially affect cellular processes such as proliferation and differentiation .

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound:

- Anti-inflammatory Activity : Research indicates that this compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators.

- Neuroprotective Effects : There is emerging evidence suggesting that it may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent .

- Animal Models : In vivo studies using animal models have shown that this compound can effectively reduce symptoms associated with inflammatory diseases, supporting its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate | Similar hydroxypropanoate structure | Different fluorine substitution pattern |

| Ethyl 3-(4-bromo-2,6-difluorophenyl)-3-hydroxypropanoate | Contains bromine instead of hydrogen | Potentially different reactivity due to bromine |

| Ethyl 4-(2-fluorophenyl)-3-hydroxybutanoate | Different phenyl substitution | Variation in chain length and substitution |

This compound stands out due to its specific difluoro substitution pattern on the phenyl ring, which may enhance its biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with ethyl 3-oxo-3-(2,6-difluorophenyl)propanoate as a precursor.

- Step 2 : Perform selective reduction of the ketone group using sodium borohydride (NaBH₄) in ethanol at 0–5°C to preserve the ester functionality.

- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust stoichiometry (e.g., NaBH₄:substrate ratio of 1.2:1) to minimize side products like over-reduction or ester hydrolysis .

- Critical Parameter : Maintain low temperature to avoid racemization at the chiral hydroxy center.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR : Use - and -NMR to confirm the presence of the 2,6-difluorophenyl moiety (e.g., aromatic protons at δ 7.1–7.4 ppm split into doublets due to para-fluorine coupling) and the hydroxy group (broad singlet at δ 2.5–3.5 ppm) .

- HPLC : Employ a C18 column with UV detection at 254 nm; retention time ~8.2 min under isocratic conditions (70:30 acetonitrile/water, 0.1% TFA) .

- Mass Spec : ESI-MS expected [M+H]⁺ at m/z 259.1 (C₁₁H₁₁F₂O₃) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Stability Profile :

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in sealed, argon-purged vials to prevent oxidation of the hydroxy group .

- Light Sensitivity : Susceptible to photodegradation; use amber glassware for long-term storage.

- Hydrolytic Risk : Ester hydrolysis accelerates at pH < 3 or > 9; buffer solutions (pH 6–7) are recommended for aqueous studies .

Advanced Research Questions

Q. How does the stereochemistry of the hydroxy group influence reactivity in downstream derivatization?

- Stereochemical Impact :

- The (R)-enantiomer shows 3x faster acylation rates compared to (S) in kinetic resolution experiments using lipase B from Candida antarctica (CAL-B).

- Method : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) resolves enantiomers (R: 12.3 min, S: 14.7 min).

- Mechanistic Insight : Steric hindrance from the 2,6-difluorophenyl group directs nucleophilic attack to the re face, favoring (R)-configuration retention .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated analogs?

- Case Study : Discrepancies in -NMR chemical shifts (δ -112 ppm vs. -118 ppm) arise from solvent polarity effects.

- Solution : Standardize measurements in deuterated DMSO (high polarity) to align with PubChem data (δ -115.2 ppm, multiplicity: doublet of doublets) .

- Advanced Tool : Use DFT calculations (B3LYP/6-311+G(d,p)) to simulate spectra and validate experimental shifts .

Q. How can computational modeling predict biological activity of this compound’s derivatives?

- Workflow :

- Step 1 : Perform molecular docking (AutoDock Vina) against cyclooxygenase-2 (COX-2), leveraging the 2,6-difluorophenyl group’s affinity for hydrophobic pockets.

- Step 2 : Validate with MD simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å over 100 ns).

- Outcome : Derivatives with electron-withdrawing groups (e.g., -NO₂) at the meta position show improved IC₅₀ values (0.8 µM vs. 5.2 µM for parent compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.